![molecular formula C16H19N7O B13370652 2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B13370652.png)
2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinyl and tetraazolyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-(1H-tetraazol-1-yl)terephthalic acid: Known for its use in coordination chemistry and material science.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N7O |
|---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C16H19N7O/c24-15(8-4-9-22-11-17-20-21-22)23-10-3-7-14(23)16-18-12-5-1-2-6-13(12)19-16/h1-2,5-6,11,14H,3-4,7-10H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
RPTPMYYZDXOUJF-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCCN2C=NN=N2)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCN2C=NN=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


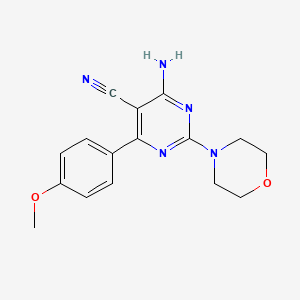
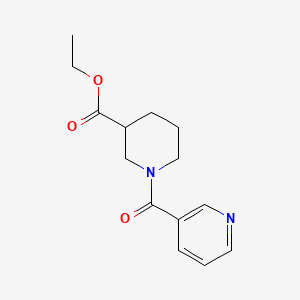
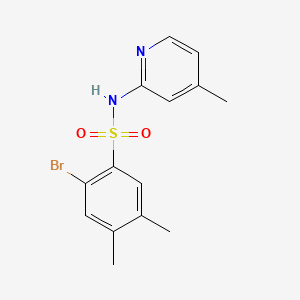
![6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370584.png)
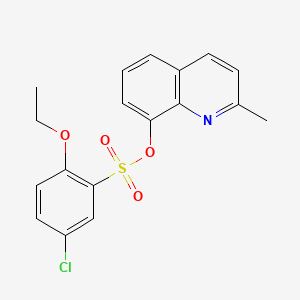
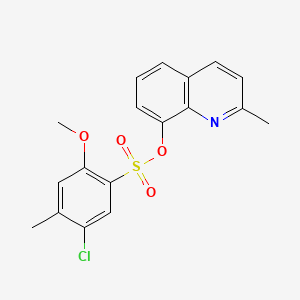
![2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13370614.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370623.png)
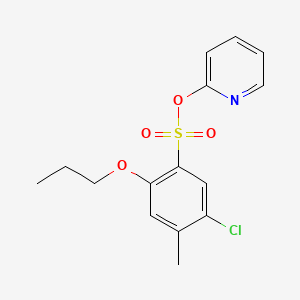
![2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol](/img/structure/B13370630.png)


![N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide](/img/structure/B13370673.png)
![5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13370674.png)
